molecular formula C22H23F3N2O4 B2475589 N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1091476-34-4

N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2475589
CAS No.: 1091476-34-4
M. Wt: 436.431
InChI Key: VEFRWGKTQOFNER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Name: N-{[1-(4-Methoxyphenyl)cyclopentyl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS Number: To be determined or supplied by the manufacturer. Introduction This product is a high-purity chemical reagent intended solely for laboratory research purposes. It is a diamide derivative featuring a 4-methoxyphenyl group linked to a cyclopentyl ring and a 4-trifluoromethoxyphenyl group. The presence of these moieties suggests potential for interesting physicochemical properties, making it a candidate for various investigative applications in medicinal and synthetic chemistry. Potential Research Applications & Value Based on its molecular structure, this compound may be of interest in several research areas. The 4-trifluoromethoxy phenyl group is a common pharmacophore found in compounds with biological activity, indicating its potential utility in pharmaceutical research and development as a building block . The diamide backbone provides a rigid framework that could be valuable in materials science, for instance in the development of novel polymers or ligands. Researchers can utilize this chemical as a key intermediate for synthesizing more complex molecules or as a standard in analytical method development. Handling and Storage This chemical is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N2O4/c1-30-17-8-4-15(5-9-17)21(12-2-3-13-21)14-26-19(28)20(29)27-16-6-10-18(11-7-16)31-22(23,24)25/h4-11H,2-3,12-14H2,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFRWGKTQOFNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps, including the formation of the cyclopentyl ring, the introduction of the methoxyphenyl and trifluoromethoxyphenyl groups, and the final coupling to form the ethanediamide structure. Common synthetic routes may involve:

    Formation of Cyclopentyl Ring: This can be achieved through cyclization reactions using appropriate starting materials and catalysts.

    Introduction of Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions to introduce the methoxy group onto the phenyl ring.

    Introduction of Trifluoromethoxyphenyl Group: This can be achieved through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The final step involves coupling the cyclopentyl, methoxyphenyl, and trifluoromethoxyphenyl groups to form the ethanediamide structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a component in industrial processes.

Mechanism of Action

The mechanism of action of N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N'-[4-(Trifluoromethoxy)phenyl]ethanediamide ()

  • Structural Differences :
    • Replaces the cyclopentylmethyl group with a piperidinylmethyl scaffold.
    • Substitutes 4-methoxyphenyl with a 2-(methylthio)benzyl group.
  • Implications: The piperidine ring introduces basicity and conformational flexibility compared to the rigid cyclopentane.
  • Molecular Weight : 481.533 g/mol (C₂₃H₂₆F₃N₃O₃S) vs. target compound (~483 g/mol estimated).
Feature Target Compound Compound
Core Structure Cyclopentylmethyl Piperidinylmethyl
Aryl Substituent 4-Methoxyphenyl 2-(Methylthio)benzyl
Electronic Effects Electron-donating (OCH₃) Moderate electron effects (S-CH₃)
Lipophilicity (LogP) Moderate (OCH₃, CF₃O) Higher (S-CH₃, benzyl)

N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide ()

  • Structural Differences :
    • Contains a thiazolo-triazole heterocycle instead of a cyclopentyl group.
    • Retains the 4-methoxyphenyl group but pairs it with a 4-fluorophenyl substituent.
  • Fluorine introduces strong electron-withdrawing effects, contrasting with the target’s trifluoromethoxy group .

N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide ()

  • Structural Differences :
    • Replaces the cyclopentyl group with a piperazine-benzoyl chain.
    • Lacks the trifluoromethoxy phenyl group.
  • Implications :
    • Piperazine increases solubility via basic nitrogen, while benzoyl adds aromatic bulk.
    • Absence of CF₃O may reduce hydrophobic interactions in biological targets .

1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide ()

  • Structural Differences :
    • Features a thiazol-2-yl core with cyclopropane-carboxamide and trifluoromethoxy benzoyl groups.
  • Shared trifluoromethoxy phenyl and methoxyphenyl groups suggest overlapping SAR (structure-activity relationship) with the target compound .

Key Comparative Insights

  • Electronic Effects :
    • Methoxy (OCH₃) and trifluoromethoxy (OCF₃) in the target compound balance electron donation and withdrawal, optimizing receptor binding. Methylthio () and fluorine () alter this balance .
  • Lipophilicity :
    • Cyclopentyl and methoxy groups in the target may reduce LogP compared to methylthio () or benzoyl () analogs, affecting membrane permeability.
  • Synthetic Complexity :
    • Cyclopentyl synthesis (target) likely requires ring-forming reactions, whereas piperidine/piperazine analogs () utilize commercially available heterocycles .

Biological Activity

N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Cyclopentyl group : Contributes to the hydrophobic interactions.
  • Methoxyphenyl moiety : Enhances lipophilicity and potential receptor interactions.
  • Trifluoromethoxy group : May influence metabolic stability and bioactivity.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. In vitro assays demonstrated significant inhibition of cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways, leading to cell death.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Caspase activation, apoptosis
A549 (Lung)10.0Cell cycle arrest, apoptosis
HeLa (Cervical)15.0Induction of reactive oxygen species

Antimicrobial Activity

In addition to anticancer effects, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective inhibition of bacterial growth.

Bacterial StrainMIC (µg/mL)Activity Type
Staphylococcus aureus32Bacteriostatic
Escherichia coli64Bactericidal
Pseudomonas aeruginosa128Bacteriostatic

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

  • Receptor Binding : The compound binds to various receptors involved in cell signaling pathways, influencing cellular responses.
  • Enzyme Inhibition : It inhibits key enzymes related to cancer cell metabolism and bacterial cell wall synthesis.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), it triggers oxidative stress, leading to apoptosis in cancer cells.

Study 1: Anticancer Efficacy in Animal Models

A recent study evaluated the anticancer efficacy of the compound in xenograft models using human cancer cells. The results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as an effective therapeutic agent.

Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties using both in vitro and in vivo models. The compound demonstrated effective bacterial clearance in infected mice models, suggesting its potential for developing new antibiotics.

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